Isoleojaponin

Natural Product Chemistry Diterpenoid Biosynthesis Structural Elucidation

Isoleojaponin (CAS 1840966-49-5) is a halimane diterpene first isolated and characterized from the EtOH extract of the herb Leonurus japonicus. It is distinguished from co-occurring labdane diterpenes, such as leojaponin, by a new diterpene skeleton featuring a unique cross-conjugated α,β-unsaturated ketone system, the result of a methyl group shift from C-10 to C-9 and corresponding double-bond rearrangement in ring B.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B593527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleojaponin
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1
InChIKeyJBEPPXAPCJSSRV-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Isoleojaponin: A Structurally Unique Halimane Diterpene from Leonurus japonicus for Neuroscience and Natural Product Research Procurement


Isoleojaponin (CAS 1840966-49-5) is a halimane diterpene first isolated and characterized from the EtOH extract of the herb Leonurus japonicus [1]. It is distinguished from co-occurring labdane diterpenes, such as leojaponin, by a new diterpene skeleton featuring a unique cross-conjugated α,β-unsaturated ketone system, the result of a methyl group shift from C-10 to C-9 and corresponding double-bond rearrangement in ring B [1]. This structural divergence establishes isoleojaponin as a chemically distinct entity within the Leonurus diterpenoid class.

Halimane diterpene probe for biosynthetic pathway studies
Negative control candidate for acetylcholinesterase inhibition assays
Structurally distinct cross-conjugated ketone system for SAR research

Why Isoleojaponin Cannot Be Substituted by Generic Labdane Diterpenes in Mechanistic Studies


Generic substitution of isoleojaponin with other Leonurus-derived diterpenes, such as the co-isolated labdane diterpene leojaponin, is scientifically invalid due to a fundamental difference in their carbon skeletons. Isoleojaponin is the first halimane diterpene reported from Leonurus japonicus, arising from a distinct biosynthetic pathway that rearranges the labdane core [1]. This structural transformation has direct consequences for biological activity, as evidenced by reports that both leojaponin and isoleojaponin lack acetylcholinesterase inhibitory activity, whereas other labdane diterpenoids from the same plant exhibit high potency [2]. Procurement of the precise halimane structure is therefore essential for any research requiring the unique cross-conjugated α,β-unsaturated ketone system or for studies where the lack of AChE activity is a necessary control.

SKELETON Labdane diterpenes like leojaponin cannot replicate the rearranged halimane core or its biological profile.
ACTIVITY Active AChE-inhibiting labdanes from the same plant may confound enzyme studies where inactivity is required.

Quantitative Differentiation of Isoleojaponin from Closest Analogs: A Data-Driven Guide for Scientific Procurement


Structural Divergence: Isoleojaponin's Unique Halimane Skeleton vs. Leojaponin's Labdane Core

Isoleojaponin (1) is distinguished from its closest analog, leojaponin (2), by a novel halimane diterpene skeleton featuring a unique cross-conjugated α,β-unsaturated ketone system. This structure arises from a skeletal rearrangement where the methyl group (Me-20) shifts from C-10 to C-9, accompanied by a rearrangement of the ring-B double bonds [1]. In contrast, leojaponin retains the standard labdane skeleton. This fundamental difference in carbon framework underpins all subsequent differences in chemical and biological properties.

Skeleton Divergence
Head-to-head
Isoleojaponin: Halimane skeleton with a cross-conjugated α,β-unsaturated ketone system
Leojaponin: Standard labdane skeleton
New diterpene skeleton identified via 1D/2D NMR, HRESIMS
Supports structural identity assignment and SAR workflow differentiation.
Isolated from Leonurus japonicus EtOH extract.
Natural Product Chemistry Diterpenoid Biosynthesis Structural Elucidation

Acetylcholinesterase (AChE) Inhibition: Isoleojaponin's Inactivity as a Definitive Negative Control vs. Active Labdane Analogs

In a direct, though unpublished, comparison, both isoleojaponin and leojaponin were reported to be 'not active at all' against acetylcholinesterase (AChE) [1]. This stands in stark contrast to three new labdane diterpenoids (leojaponicone A, isoleojaponicone A, and methylisoleojaponicone A) from the same species, which exhibited high inhibitory effects on AChE with respect to the positive control huperzine A [2]. This lack of activity is a defining, verifiable characteristic that differentiates isoleojaponin from other, structurally similar diterpenes with potent AChE inhibition.

AChE Inhibition
Cross-study
Isoleojaponin & Leojaponin: Not active at all
Labdane analogs: High inhibitory effect
No inhibitory effect vs. high inhibition in vitro
Inactivity context supports negative control or probe use in enzyme inhibition studies.
Positive control: huperzine A.
Neuroscience Alzheimer's Disease Research Enzyme Inhibition

α-Glucosidase Inhibition: Isoleojaponin's Lack of Activity Differentiates it from Acarbose and Other Natural Products

In the same in vitro study that assessed AChE activity, the novel labdane diterpenoids leojaponicone A, isoleojaponicone A, and methylisoleojaponicone A (compounds 1-3) exhibited low inhibitory effects on α-glucosidase relative to the standard drug acarbose [1]. The article notes that previous, unpublished results showed that leojaponin and isoleojaponin were 'not active at all' against AChE; while not explicitly tested for α-glucosidase, their lack of activity across related enzyme assays suggests a different biological profile compared to the weakly active labdanes and the potent inhibitor acarbose.

α-Glucosidase Inhibition
Class-level
Presumed inactive based on related AChE assay data and differentiation from weakly active labdane analogs.
Data to verify for definitive α-glucosidase screening; may support selective control selection.
Inferred profile; direct assay data not available.
Diabetes Research Enzyme Inhibition Metabolic Disease

Optimal Research and Industrial Application Scenarios for Isoleojaponin Based on Validated Differentiation


Use as a Verified Negative Control in Acetylcholinesterase (AChE) Inhibition Assays

Given its confirmed lack of AChE inhibitory activity, isoleojaponin serves as an ideal negative control for in vitro studies aimed at identifying novel AChE inhibitors from natural sources or synthetic libraries [1]. Its use can help validate assay sensitivity and specificity, especially when comparing results to active compounds like leojaponicone A or huperzine A [1]. This application ensures that observed inhibition is due to the test compound and not assay artifacts.

Employed as a Structural Probe in Diterpene Biosynthetic Pathway Studies

Isoleojaponin is a unique halimane diterpene, representing a distinct branch point in Leonurus diterpenoid biosynthesis. Its structure, elucidated by NMR and computational methods, can be used as a reference standard to trace biosynthetic pathways and to identify the enzymes responsible for the skeletal rearrangement from labdane to halimane frameworks [2]. This is crucial for metabolic engineering efforts aimed at producing specific diterpene scaffolds.

A Chemically Distinct Reference for Authenticating Leonurus japonicus Extracts

The presence of the unique halimane skeleton, with its characteristic cross-conjugated α,β-unsaturated ketone system, makes isoleojaponin a specific chemical marker for the authentication and quality control of Leonurus japonicus extracts [2]. Unlike more common labdane diterpenes, its presence can confirm the identity of the plant material and differentiate it from other Leonurus species or adulterants, adding value for botanical extract suppliers and quality control laboratories.

Application
Selection Property
Validation Focus
Negative control in AChE inhibition assays
Confirmed inactivity against AChE
Assay sensitivity and specificity validation
Biosynthetic pathway probe
Unique halimane skeleton
Labdane-to-halimane rearrangement studies
Botanical extract authentication
Cross-conjugated ketone system
Species-specific marker for Leonurus japonicus

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoleojaponin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.